molecular formula C12H10Cl2N4O2S2 B3567037 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide

Cat. No.: B3567037
M. Wt: 377.3 g/mol
InChI Key: QKOJBPXTODGGHN-UHFFFAOYSA-N
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Description

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting hydrazinecarbothioamide with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction forms the 1,3,4-thiadiazole ring.

    Acetylation: The thiadiazole derivative is then acetylated using acetic anhydride to introduce the acetylamino group.

    Sulfanyl Substitution: The acetylated thiadiazole is reacted with a suitable thiol compound to introduce the sulfanyl group.

    Final Coupling: The final step involves coupling the thiadiazole derivative with 2,3-dichlorophenyl acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino and sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4O2S2/c1-6(19)15-11-17-18-12(22-11)21-5-9(20)16-8-4-2-3-7(13)10(8)14/h2-4H,5H2,1H3,(H,16,20)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOJBPXTODGGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide
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2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide
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2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide
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2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide
Reactant of Route 6
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide

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